P2X3 Receptor Antagonist Activity of the Thiadiazole-Arylamide Scaffold Class
The compound belongs to a patent-disclosed series of thiadiazole-substituted arylamides characterized as P2X3 and P2X2/3 antagonists. Within this patent family, representative examples were evaluated for antagonist activity against recombinant rat P2X3 receptors expressed in Xenopus oocytes [1]. The isobutyramide substituent at the 2-position of the thiadiazole ring represents a specific steric and lipophilic profile that differs from the pentanamide, benzamide, and substituted acetamide congeners also disclosed in the same patent. However, publicly available, compound-specific IC₅₀ or EC₅₀ values for CAS 392290-63-0 have not been identified in peer-reviewed primary literature or curated databases at the time of this analysis.
| Evidence Dimension | P2X3 receptor antagonist activity |
|---|---|
| Target Compound Data | Disclosed as a P2X3/P2X2/3 antagonist in US 20120122886 A1; specific IC₅₀ not publicly reported |
| Comparator Or Baseline | Structurally related congeners (pentanamide, benzamide, substituted acetamide analogs) also disclosed in the same patent; individual quantitative data not publicly extractable |
| Quantified Difference | Not calculable from available public data |
| Conditions | Recombinant rat P2X3 receptor expressed in Xenopus oocytes (patent assay platform) |
Why This Matters
Procurement decisions for this compound should be predicated on the recognition that the isobutyramide substitution confers a distinct steric and lipophilic profile relative to other 2-position amide variants within the same patent family, and that users requiring compound-specific P2X3 IC₅₀ values must request confirmatory data from the vendor or conduct independent profiling.
- [1] Chen L, Feng L, Yang M, Dillon MP, Lai Y. Thiadiazole-substituted arylamides as P2X3 and P2X2/3 antagonists. US Patent Application US 20120122886 A1, published May 17, 2012. Assigned to Roche Palo Alto LLC. View Source
